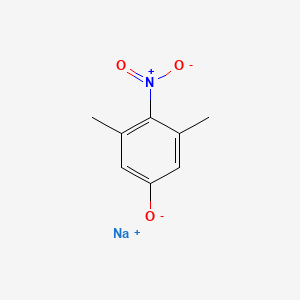
Sodium 3,5-dimethyl-4-nitrophenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dimethyl-4-nitrophenolate is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of nitro and methyl groups attached to a phenolate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dimethyl-4-nitrophenolate typically involves the nitration of 3,5-dimethylphenol followed by neutralization with sodium hydroxide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the para position.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The neutralization step is performed using sodium hydroxide in aqueous solution, followed by crystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolate ion can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,5-dimethyl-4-nitrobenzoic acid.
Reduction: 3,5-dimethyl-4-aminophenolate.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Sodium 3,5-dimethyl-4-nitrophenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties and its effects on various biological systems.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable phenolate structure.
Mecanismo De Acción
The mechanism of action of sodium 3,5-dimethyl-4-nitrophenolate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential antimicrobial effects. The phenolate ion can also participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Sodium 4-nitrophenolate: Similar in structure but lacks the methyl groups, leading to different chemical reactivity and applications.
Sodium 2,4-dimethyl-6-nitrophenolate: Another nitrophenolate derivative with different substitution patterns, affecting its chemical properties and uses.
Uniqueness: Sodium 3,5-dimethyl-4-nitrophenolate is unique due to the presence of both methyl and nitro groups, which confer distinct chemical reactivity and potential applications. The specific substitution pattern allows for selective reactions that are not possible with other nitrophenolate derivatives.
Propiedades
Fórmula molecular |
C8H8NNaO3 |
|---|---|
Peso molecular |
189.14 g/mol |
Nombre IUPAC |
sodium;3,5-dimethyl-4-nitrophenolate |
InChI |
InChI=1S/C8H9NO3.Na/c1-5-3-7(10)4-6(2)8(5)9(11)12;/h3-4,10H,1-2H3;/q;+1/p-1 |
Clave InChI |
NMGJKPPWFVZRRG-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=CC(=C1[N+](=O)[O-])C)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)
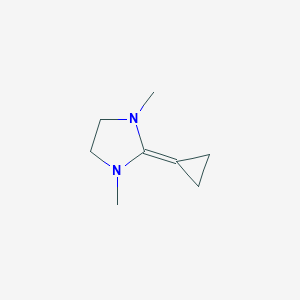
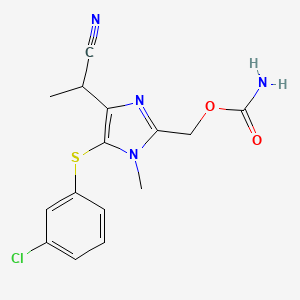
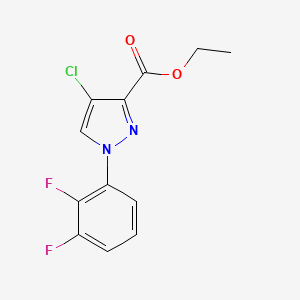

![2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide](/img/structure/B12935841.png)
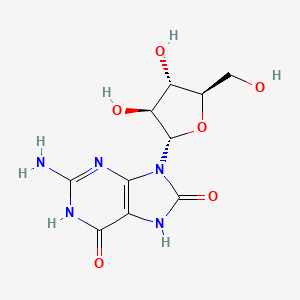
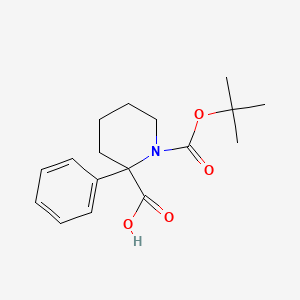
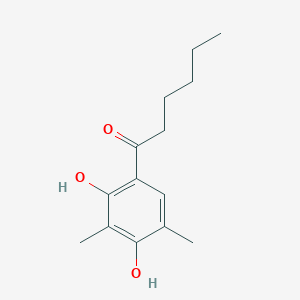
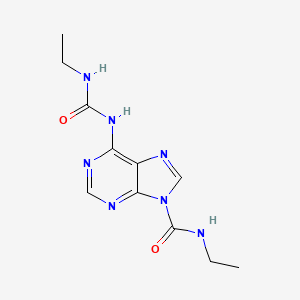
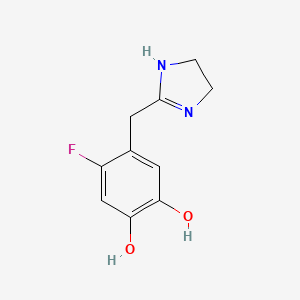
![2-(4'-Butyl[1,1'-biphenyl]-4-yl)pyrimidine-5-carbonitrile](/img/structure/B12935882.png)
![6-(3-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12935891.png)
